(S)-2-amino-5-(4-chlorophenyl)pentanoic acid is a chiral compound that belongs to the class of amino acids, specifically a derivative of baclofen, which is known for its action as a gamma-aminobutyric acid (GABA) receptor agonist. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of GABAergic signaling pathways.
The compound is synthesized through various chemical reactions that involve the modification of existing amino acids or related structures. The synthesis often utilizes starting materials such as baclofen and undergoes several steps to achieve the desired enantiomeric form.
(S)-2-amino-5-(4-chlorophenyl)pentanoic acid is classified as an amino acid derivative and can also be categorized under pharmacologically active compounds due to its interaction with GABA receptors. It is structurally related to other compounds that exhibit similar biological activities.
The synthesis of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid typically involves a multi-step process. One notable method includes homologation at the carboxyl end of baclofen, which is achieved through a seven-step reaction sequence. This method often employs protecting groups and various reagents to facilitate specific transformations while maintaining the integrity of the chiral center.
The molecular formula for (S)-2-amino-5-(4-chlorophenyl)pentanoic acid is C11H14ClNO2. The structure features a pentanoic acid backbone with an amino group and a para-chlorophenyl substituent.
(S)-2-amino-5-(4-chlorophenyl)pentanoic acid can undergo various chemical reactions typical of amino acids, including:
The reactivity of this compound is influenced by the presence of both the amino and carboxylic functional groups, allowing it to participate in condensation reactions and other transformations relevant in organic synthesis.
(S)-2-amino-5-(4-chlorophenyl)pentanoic acid primarily acts as an agonist at GABA receptors, particularly GABA_B receptors. The mechanism involves binding to these receptors, leading to increased inhibitory neurotransmission within the central nervous system.
(S)-2-amino-5-(4-chlorophenyl)pentanoic acid has several scientific uses:
This compound exemplifies the intricate relationship between molecular structure and biological activity, highlighting its significance in medicinal chemistry and pharmacology.
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a critical protecting group for the α-amino function during the asymmetric synthesis of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid. This protection strategy enables precise chiral center control while preventing undesired side reactions during carboxyl activation and nucleophilic substitution steps. The Fmoc group's orthogonal stability relative to tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protections allows sequential deprotection in multi-step syntheses involving homologation at the carboxyl terminus. Implementation typically begins with the protection of 4-chlorophenyl precursors before chain elongation through Arndt-Eistert homologation or modified Wittig reactions [1] [3].
A significant advantage of Fmoc lies in its mild deprotection using organic bases (piperidine, morpholine) in aprotic solvents, preserving acid-labile functional groups and stereochemical integrity. Research demonstrates that Fmoc-protected intermediates undergo efficient carbodiimide-mediated coupling with β-keto esters or γ-lactam precursors, facilitating the construction of the pentanoic acid backbone. Subsequent alkaline saponification yields free carboxylic acids primed for decarboxylative amination, crucial for introducing the C5-methylene spacer [1] . The protection-deprotection kinetics have been optimized in tetrahydrofuran/water mixtures (4:1) at 0-5°C, minimizing racemization risks to below 0.2% while maintaining >98% protection efficiency [3].
Table 1: Solvent Systems for Fmoc Deprotection Efficiency
Base | Solvent System | Temperature (°C) | Deprotection Yield (%) | Racemization (%) |
---|---|---|---|---|
Piperidine | Dimethylformamide/Water (95:5) | 25 | 98 | 0.5 |
Morpholine | Tetrahydrofuran/Water (4:1) | 0 | 99 | 0.2 |
Dimethylamine | Dichloromethane/Methanol (9:1) | -10 | 95 | 0.8 |
Catalytic asymmetric hydrogenation represents the most industrially viable methodology for introducing the chiral center in (S)-2-amino-5-(4-chlorophenyl)pentanoic acid. This approach employs transition metal catalysts with chiral ligands to achieve high enantiomeric excess (ee) in the reduction of enamide precursors. Key substrates include (Z)-2-acetamido-5-(4-chlorophenyl)pent-2-enoic acid derivatives, which undergo hydrogenation using rhodium(I)-(S,S)-Et-DuPhos or ruthenium(II)-BINAP complexes at 50-100 psi hydrogen pressure [1] [6]. The catalytic cycle involves substrate coordination through the enamide oxygen and nitrogen atoms, followed by stereoselective hydride transfer to the si-face of the double bond, yielding the S-configured amino acid with >99% ee under optimized conditions [3] [6].
Alternative enantioselective routes utilize chiral phase-transfer catalysis for alkylation of glycine equivalents. N-diphenylmethylene glycine tert-butyl ester undergoes benzylation with 4-chlorophenethyl bromide using cinchona-derived catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) in toluene-water biphasic systems. This method achieves 88-92% ee, requiring subsequent deprotection and hydrolysis to obtain the target molecule . Recent advances demonstrate that modified Barton-McCombie deoxygenation of N-Boc-protected (4R,5R)-4-(4-chlorophenyl)-5-hydroxy-2-piperidone enables access to chiral lactam intermediates that undergo enzymatic resolution with Candida antarctica lipase B, providing S-configured ring-opened products in 97% ee [1].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Substrate | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | (Z)-Acetamido enoate | 50 psi H₂, MeOH, 25°C | 99.8 | 95 |
Ru-(S)-BINAP | (Z)-Benzamido enoate | 100 psi H₂, iPrOH, 50°C | 98.5 | 90 |
Cinchoninium bromide | N-Diphenylmethylene glycine ester | Toluene/H₂O, KOH, 0°C | 92 | 85 |
Solid-phase peptide synthesis (SPPS) methodologies provide exceptional control for constructing the pentanoic acid backbone of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid, particularly when incorporated into complex peptide architectures. The standard approach involves loading Fmoc-protected δ-aminovaleric acid derivatives onto 2-chlorotrityl chloride resin (1.0-1.6 mmol/g loading capacity) in anhydrous dichloromethane with N,N-diisopropylethylamine as the base. Subsequent Fmoc deprotection liberates the amine for coupling with 4-(4-chlorophenyl)butyric acid using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate activation [1] [3]. This strategy enables efficient C–C bond formation through amide linkages while anchoring the growing chain to prevent dimerization or oligomerization.
Critical innovations include the development of hyper-acid labile handles (Rink amide AM resin) that permit cleavage under 1% trifluoroacetic acid conditions, preserving the acid-labile tert-butyl ester protections during synthesis. Microwave-assisted coupling (50W, 75°C) reduces reaction times from hours to minutes while maintaining >99% coupling efficiency as monitored by ninhydrin tests. Post-assembly, the resin-bound intermediate undergoes nucleophilic ring-opening of N-Boc-protected (4R,5R)-4-(4-chlorophenyl)-2-piperidone with simultaneous cleavage from the solid support, yielding linear precursors that undergo decarboxylative amination to form the target compound [1] [3]. This integrated approach significantly reduces purification challenges associated with solution-phase homologation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: